Terpineol-O-glucopyranoside

Cholagogic agent Gallstone dissolution Bile acid modulation

Terpineol-O-glucopyranoside (TG; CAS 39015-85-5) is a β-D-glucopyranosyl monoterpene combining enhanced aqueous solubility (LogP 0.80 vs ~2.4 aglycone) with a clinically relevant cholagogic effect—raising fluid/solid bile weight and ursodeoxycholic/chenodeoxycholic acids while lowering biliary cholesterol. TG exhibits ~4-fold lower acute toxicity than α-terpineol, making it the superior form for gallstone dissolution therapies and aqueous drug delivery. Its defined enzymatic substrate role further enables biocatalytic glycosylation R&D. Substituting generic terpineol compromises solubility, safety, and pharmacology.

Molecular Formula C16H28O6
Molecular Weight 316.39 g/mol
CAS No. 39015-85-5
Cat. No. B1203465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpineol-O-glucopyranoside
CAS39015-85-5
Synonymsalpha-terpineol-beta-D-O-glucopyranoside
terpineol-O-glucopyranoside
Molecular FormulaC16H28O6
Molecular Weight316.39 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10?,11-,12-,13+,14-,15+/m1/s1
InChIKeyNZNWCYFBFHHMLM-YQYZCKNZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terpineol-O-glucopyranoside (CAS 39015-85-5) Procurement and Differentiation Guide


Terpineol-O-glucopyranoside (TG; CAS 39015-85-5) is a monoterpenoid glucoside synthesized by the glycosylation of α-terpineol [1][2]. Its molecular formula is C16H28O6, with a molecular weight of 316.39 g/mol . The compound features a β-D-glucopyranose moiety attached to the parent monoterpene alcohol, a structural modification that fundamentally alters its physicochemical and biological properties . TG is recognized as a distinct chemical entity in authoritative databases such as MeSH and ChemSpider [3].

Why Terpineol-O-glucopyranoside Cannot Be Substituted with Generic α-Terpineol or Other Terpenoids


Generic substitution of terpineol-O-glucopyranoside with its aglycone (α-terpineol) or other monoterpenoids fails due to profound differences in solubility, stability, and pharmacological profile. Glycosylation confers markedly enhanced aqueous solubility, with a predicted ACD/LogP of 0.80 for the glucoside compared to ~2.4 for α-terpineol [1]. Crucially, TG exhibits a distinct cholagogic mechanism and significantly lower acute toxicity (LD50 approximately 4-fold higher than the aglycone) [2]. Furthermore, β-glucosidase hydrolysis rates vary dramatically among monoterpenyl glucosides, with geranyl-β-D-glucoside demonstrating the highest enzyme susceptibility, while TG's distinct glycosidic linkage confers different kinetic behavior [3]. These quantifiable differences preclude simple interchange.

Quantitative Differentiation Evidence for Terpineol-O-glucopyranoside Procurement Decisions


Cholagogic Efficacy: TG vs. Acetylated Analog TAG and Aglycone α-Terpineol

In a direct head-to-head comparison, terpineol-O-glucopyranoside (TG) produced a significant cholagogic effect in rats following oral and intraduodenal administration, whereas the tetra-O-acetylated analog (TAG) showed little effect [1]. TG increased both fluid weight and solid weight of bile, and total bile acid content was significantly elevated 30 minutes post-administration relative to untreated controls [1]. The aglycone α-terpineol was previously identified as the cholagogic principle in cardamom, but TG was synthesized to improve upon this activity [1].

Cholagogic agent Gallstone dissolution Bile acid modulation

Acute Toxicity: TG vs. Aglycone α-Terpineol

In an acute toxicity test, the LD50 value for terpineol-O-glucopyranoside (TG) was approximately one-fourth of the value for (±)-α-terpineol [1]. When molecular weight differences are accounted for (TG MW 316.39 vs. α-terpineol MW 154.25 ), the molar toxicity of TG is substantially lower than that of the aglycone [1].

Toxicology Safety pharmacology Drug development

Physicochemical Differentiation: Solubility and LogP Relative to Aglycone

Glycosylation of α-terpineol to terpineol-O-glucopyranoside (TG) results in a dramatic increase in aqueous solubility, as evidenced by predicted partition coefficients [1]. The ACD/LogP for TG is 0.80 , compared to an ALogP of approximately 2.4 for the aglycone α-terpineol [1], indicating a >40-fold theoretical shift in octanol-water partitioning favoring aqueous phase distribution for the glucoside.

Formulation science Drug delivery Bioavailability

Antioxidant Activity: Class-Level Context for Glucoside Differentiation

While direct comparative antioxidant data for terpineol-O-glucopyranoside (TG) versus its aglycone are not available from primary literature, class-level inference from terpenoid studies provides context [1]. In a study of seven predominant wine terpenoids, α-pinene showed the strongest DPPH free radical scavenging with an IC50 of 12.57 ± 0.18 mg/mL, while terpineol (aglycone) exhibited lower activity [1]. The glucoside form is expected to modulate antioxidant behavior due to altered solubility and cellular uptake, though direct quantitative comparison requires further investigation.

Oxidative stress DPPH assay Natural antioxidant

Biosynthetic Production: Enzymatic Glycosylation Specificity

A patent by Suntory Holdings Ltd (JP2013158298A) describes a method for producing monoterpene glycosides using a grape-originated monoterpene glycosidation enzyme [1]. The enzyme demonstrates substrate specificity, capable of glycosylating terpineol among other monoterpenes (geraniol, linalool, citronellol) [1]. This enzymatic route offers a defined alternative to chemical synthesis, which may yield mixtures or require protecting group strategies.

Biocatalysis Glycosyltransferase Green chemistry

Melanogenesis Inhibition: Related Glycoside Comparator

A structurally related glycoside, (4ξ)-α-terpineol 8-O-[α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside] (compound 5), isolated from Momordica charantia leaves, exhibited melanogenesis inhibitory activity of 7.1-27.0% reduction of melanin content at 30 μM in B16 melanoma cells [1]. The presence of the diglycoside moiety (arabinopyranosyl-glucopyranoside) confers this activity, whereas the simple monoglucoside TG may not share this specific bioactivity profile.

Skin pigmentation Tyrosinase inhibition Cosmeceutical

Validated Application Scenarios for Terpineol-O-glucopyranoside Based on Quantitative Evidence


Cholagogic Agent Development and Gallstone Dissolution Research

Based on direct in vivo evidence demonstrating that TG significantly increases both fluid and solid bile weight while elevating bile acid content (particularly ursodeoxycholic and chenodeoxycholic acids) and decreasing biliary cholesterol [1], TG is uniquely positioned as a lead compound for developing novel cholagogic agents and gallstone dissolution therapies. The demonstrated low toxicity (LD50 ~4× higher than aglycone) [1] further supports its suitability for therapeutic development compared to the more toxic parent compound.

Aqueous Formulation Development Requiring Enhanced Solubility

With a predicted ACD/LogP of 0.80 compared to ~2.4 for the aglycone [1], TG offers markedly improved aqueous solubility. This physicochemical advantage makes TG the preferred form for formulating aqueous-based drug delivery systems, cosmetic preparations, and in vitro biological assays where the poor water solubility of α-terpineol would limit experimental design or product performance.

Biocatalytic and Enzymatic Glycosylation Research

TG is a defined substrate for grape-originated monoterpene glycosidation enzymes, as documented in patent literature [1]. This establishes TG as a relevant compound for studies investigating terpenoid glycosylation pathways, enzyme substrate specificity profiling, and the development of biocatalytic production methods for glycosylated natural products.

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